N-(3,4-difluorophenyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide
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Overview
Description
N-(3,4-difluorophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide is a synthetic organic compound. It features a difluorophenyl group, a benzofuran moiety, and an acetamide functional group. Compounds with such structures are often investigated for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide typically involves multiple steps:
Formation of the Benzofuran Moiety: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Difluorophenyl Group: This step might involve halogenation reactions or the use of difluorinated starting materials.
Acetamide Formation:
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran moiety.
Reduction: Reduction reactions might target the difluorophenyl group or the acetamide functional group.
Substitution: Substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) might be used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(3,4-difluorophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide could have various scientific research applications:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its potential as a bioactive compound.
Medicine: Exploring its therapeutic potential, such as anti-inflammatory or anticancer properties.
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide would depend on its specific biological target. It might interact with enzymes, receptors, or other molecular targets, leading to various biological effects. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-difluorophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide: can be compared with other difluorophenyl or benzofuran derivatives.
N-(3,4-difluorophenyl)acetamide: Lacks the benzofuran moiety.
2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide: Lacks the difluorophenyl group.
Uniqueness
The uniqueness of N-(3,4-difluorophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide lies in its specific combination of functional groups, which might confer unique biological or chemical properties compared to its analogs.
Properties
Molecular Formula |
C18H17F2NO3 |
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Molecular Weight |
333.3 g/mol |
IUPAC Name |
N-(3,4-difluorophenyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide |
InChI |
InChI=1S/C18H17F2NO3/c1-18(2)9-11-4-3-5-15(17(11)24-18)23-10-16(22)21-12-6-7-13(19)14(20)8-12/h3-8H,9-10H2,1-2H3,(H,21,22) |
InChI Key |
ZPBTXECRFCRWKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NC3=CC(=C(C=C3)F)F)C |
Origin of Product |
United States |
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